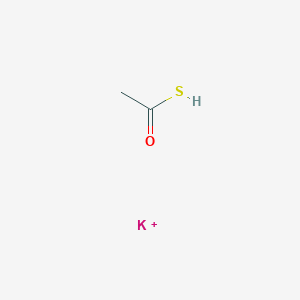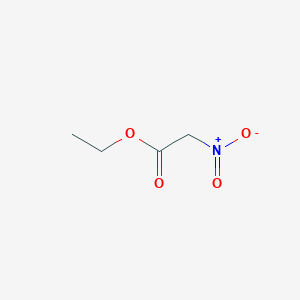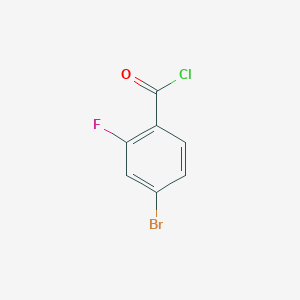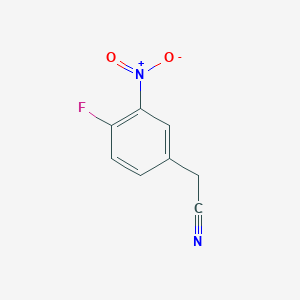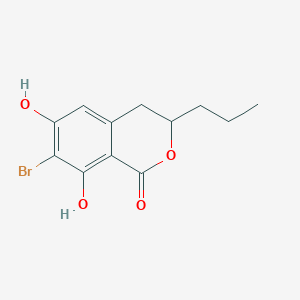
Hiburipyranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hiburipyranone is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains a pyranone ring and a hydroxyl group. Hiburipyranone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Hiburipyranone has been studied extensively in drug discovery and development due to its potential applications as a lead compound for the development of new drugs. It has been shown to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Hiburipyranone has been used as a starting material for the synthesis of various analogs, which have shown improved biological activities.
Wirkmechanismus
The mechanism of action of hiburipyranone is not fully understood, but it is believed to act by inhibiting the activity of enzymes or proteins involved in various biological processes. For example, hiburipyranone has been shown to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Hiburipyranone has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Hiburipyranone has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Hiburipyranone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, hiburipyranone has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Hiburipyranone has several advantages for lab experiments, including its ease of synthesis, low cost, and availability. It can be synthesized using various methods, and its purity and yield can be optimized by adjusting the reaction conditions. However, hiburipyranone also has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of hiburipyranone. One direction is to explore its potential applications in drug discovery and development, particularly as a lead compound for the development of new antimicrobial, antifungal, antitumor, and anti-inflammatory drugs. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and proteins involved in various biological processes. Finally, future studies could explore the synthesis of hiburipyranone analogs with improved biological activities and pharmacological properties.
In conclusion, hiburipyranone is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of hiburipyranone in drug discovery and development.
Eigenschaften
CAS-Nummer |
134419-24-2 |
|---|---|
Produktname |
Hiburipyranone |
Molekularformel |
C12H13BrO4 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
7-bromo-6,8-dihydroxy-3-propyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H13BrO4/c1-2-3-7-4-6-5-8(14)10(13)11(15)9(6)12(16)17-7/h5,7,14-15H,2-4H2,1H3 |
InChI-Schlüssel |
ABYJQBOBODIJHJ-UHFFFAOYSA-N |
SMILES |
CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O |
Kanonische SMILES |
CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



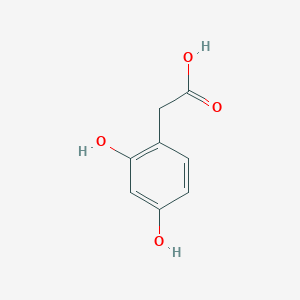
![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)
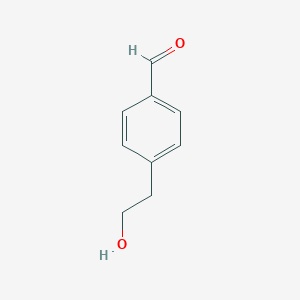
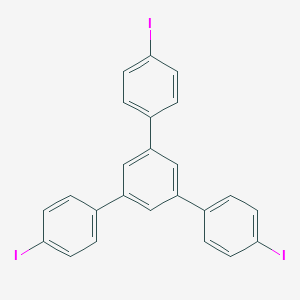
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
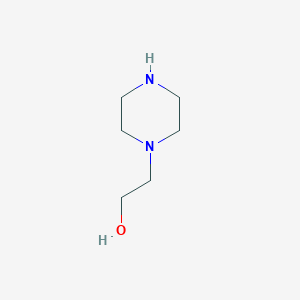
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
